(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium
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Overview
Description
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium is an organic compound with the molecular formula C14H15N2 It is a derivative of aniline and is characterized by the presence of an iminium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium typically involves the reaction of 4-aminobenzaldehyde with N-methylaniline under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then protonated to form the iminium ion. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and higher efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The iminium ion can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the iminium ion under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium involves its interaction with molecular targets such as enzymes and receptors. The iminium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(E)-(4-Aminophenyl)diazenylphenylamine: Similar in structure but contains a diazenyl group instead of an iminium ion.
N-Methyl-N-phenylbenzylamine: Lacks the iminium ion but has a similar aromatic structure.
Uniqueness
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium is unique due to the presence of the iminium ion, which imparts distinct reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63800-97-5 |
---|---|
Molecular Formula |
C14H15N2+ |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(4-aminophenyl)methylidene-methyl-phenylazanium |
InChI |
InChI=1S/C14H14N2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(15)10-8-12/h2-11,15H,1H3/p+1 |
InChI Key |
XUZADHSOJASQQU-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](=CC1=CC=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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